molecular formula C37H39O4P B14754733 1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B14754733
M. Wt: 578.7 g/mol
InChI Key: ITTWTFRPLRVLRG-UHFFFAOYSA-N
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Description

1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound It is characterized by its unique structure, which includes two indeno rings fused with a dioxaphosphocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves the following steps:

    Formation of the Indeno Ring System: The indeno ring system can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Dioxaphosphocine Ring: The dioxaphosphocine ring is introduced through a reaction involving a phosphorus-containing reagent, such as a chlorophosphine, and a diol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The hydroxy and dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: It is being investigated for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, van der Waals interactions, and hydrophobic interactions, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
  • Diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide

Uniqueness

1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific structural features, including the presence of both indeno and dioxaphosphocine rings, as well as its functional groups

Properties

Molecular Formula

C37H39O4P

Molecular Weight

578.7 g/mol

IUPAC Name

1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C37H39O4P/c1-21-13-22(2)16-25(15-21)27-9-11-29-31-33(27)40-42(38,39)41-34-28(26-17-23(3)14-24(4)18-26)10-12-30-32(34)37(31,19-35(29,5)6)20-36(30,7)8/h9-18H,19-20H2,1-8H3,(H,38,39)

InChI Key

ITTWTFRPLRVLRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C3C4=C(C=C2)C(CC45CC(C6=C5C(=C(C=C6)C7=CC(=CC(=C7)C)C)OP(=O)(O3)O)(C)C)(C)C)C

Origin of Product

United States

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